Oxolan-3-ylmethylchloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
oxolan-3-ylmethyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-1-2-9-3-5/h5H,1-4H2 |
InChI Key |
PHQKIUPPNNKRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Tetrahydrofuran-3-ylmethyl chloroformate CAS number search
Technical Whitepaper: Tetrahydrofuran-3-ylmethyl Chloroformate Stereochemical Identification, Synthetic Protocols, and Application in Medicinal Chemistry [1]
Executive Summary
Tetrahydrofuran-3-ylmethyl chloroformate is a specialized electrophilic intermediate used primarily in medicinal chemistry for the introduction of the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or moiety.[1][2] Structurally, it consists of a tetrahydrofuran (THF) ring attached to a chloroformate functional group via a methylene spacer.[2] This structural distinction—the presence of the methylene group—differentiates it from the (3S)-tetrahydrofuran-3-yl carbamate moiety found in HIV protease inhibitors like Amprenavir and Fosamprenavir, offering researchers a homologated linker with distinct spatial and lipophilic properties.[1][2]
This guide provides a definitive resolution to the CAS number ambiguity surrounding this compound, details a self-validating synthetic protocol using triphosgene, and outlines its utility in "linkerology" and drug design.[2]
Chemical Identity & CAS Resolution
The nomenclature for THF derivatives often leads to confusion between substituents attached directly to the ring versus those attached via a methylene bridge.[2] The table below resolves these identities.
Table 1: Chemical Identity and CAS Registry
| Compound Name | Structure Description | Stereochemistry | CAS Number |
| Tetrahydrofuran-3-ylmethyl chloroformate | Target Molecule (THF-CH₂-OCOCl) | Racemic / Unspecified | 473531-01-0 |
| (S)-Tetrahydrofuran-3-ylmethanol | Precursor Alcohol | (S)-Isomer | 124391-75-9 |
| (R)-Tetrahydrofuran-3-ylmethanol | Precursor Alcohol | (R)-Isomer | 124391-76-0 |
| (S)-3-Hydroxytetrahydrofuran | Related Analog (No methylene spacer) | (S)-Isomer | 86087-23-2 |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Note on Stability: Chloroformates are moisture-sensitive and lachrymatory.[2] While the racemic chloroformate has an assigned CAS (473531-01-0), the enantiopure (S)- or (R)-chloroformates are rarely sold as catalog items due to instability.[1][2] They are almost exclusively synthesized in situ from the corresponding stable alcohol precursors (CAS 124391-75-9 or 124391-76-0) immediately prior to use.[1][2]
Synthetic Methodology
Due to the hydrolytic instability of the target chloroformate, the industry-standard method for research applications involves in situ generation using Triphosgene (Bis(trichloromethyl) carbonate) .[1][2] Triphosgene is a crystalline solid that is safer to handle than gaseous phosgene but equally reactive.[2]
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the tetrahydrofuran-3-ylmethanol oxygen on the carbonyl carbon of triphosgene (or generated phosgene), followed by the elimination of HCl.[1][2]
Figure 1: Mechanistic pathway for the conversion of the alcohol precursor to the chloroformate.[1][2]
Step-by-Step Protocol (Self-Validating)
Reagents:
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve (S)-Tetrahydrofuran-3-ylmethanol in anhydrous DCM (0.2 M concentration). Cool to 0°C using an ice bath.
-
Base Addition: Add Pyridine (1.1 eq) slowly. Causality: The base acts as an HCl scavenger to prevent acid-catalyzed ring opening of the THF moiety.[1][2]
-
Electrophile Addition: Dissolve Triphosgene in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Safety: Triphosgene generates phosgene upon decomposition; perform in a well-ventilated fume hood.[1][2]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Validation (In-Process Control):
-
Workup: If isolating, remove solvent under reduced pressure (keep bath <30°C).[2] For most applications, use the solution directly in the next step (one-pot synthesis).[2]
Reactivity & Applications in Drug Design
Tetrahydrofuran-3-ylmethyl chloroformate serves as a "chiral building block" for constructing carbamate linkers.[1][2]
Linkerology and Homologation
In HIV protease inhibitor design (e.g., Darunavir), the bis-THF moiety is attached directly to the carbamate oxygen.[2] The molecule discussed here introduces a methylene spacer .[2]
This homologation alters the vector of the THF oxygen lone pairs and increases the rotational freedom of the protecting group, potentially accessing different binding pockets in the target enzyme.[2]
Synthesis Workflow: Carbamate Formation
The following workflow illustrates the standard application: coupling the generated chloroformate with a secondary amine.
Figure 2: Operational workflow for converting the alcohol precursor into a carbamate drug intermediate.
Safety and Handling
-
Toxicity: Chloroformates are highly toxic by inhalation and skin absorption.[2] They hydrolyze to release HCl and CO₂.[2]
-
Triphosgene: While solid, it must be treated with the same respect as phosgene gas.[2] In case of a spill, treat with a solution of ammonia or 10% sodium carbonate.[2]
-
Storage: If isolation is necessary, store the chloroformate under inert gas (Argon) at -20°C. It is prone to decomposition by atmospheric moisture.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733227, (S)-(+)-3-Hydroxytetrahydrofuran. Retrieved from [Link][1][2]
-
Ghosh, A. K., et al. (1993). Potent HIV protease inhibitors: the development of 3'-tetrahydrofuranglycine as P2-ligands.[1][2] Journal of Medicinal Chemistry. (Contextual grounding for THF ligands in drug design).
-
Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates.[1][2][4] Organic Letters. (Methodology for in-situ chloroformate generation). Retrieved from [Link][1][2]
Sources
- 1. 1123786-92-4|(S)-(3-Methyltetrahydrofuran-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Furanmethanol, tetrahydro-, (3S)- | CymitQuimica [cymitquimica.com]
- 4. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
Technical Guide: (Tetrahydrofuran-3-yl)methyl Chloroformate
This guide serves as an authoritative technical resource for the synthesis, characterization, and application of (Tetrahydrofuran-3-yl)methyl chloroformate . It is designed for researchers in medicinal chemistry and process development who utilize this specialized reagent for introducing the (tetrahydrofuran-3-yl)methyl carbamate moiety—a critical pharmacophore in modern drug design, particularly in CFTR modulators and antiretroviral therapies.
Molecular Weight: 164.59 g/mol Formula: C₆H₉ClO₃ Role: Specialized Acylating Agent / Chiral Building Block
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
(Tetrahydrofuran-3-yl)methyl chloroformate is the chloroformic acid ester of (tetrahydrofuran-3-yl)methanol. It acts as an electrophilic acylating agent, reacting primarily with nucleophiles (amines, alcohols) to form carbamates and carbonates.
Core Data Table[6]
| Property | Specification | Notes |
| Molecular Weight | 164.59 g/mol | Calculated using IUPAC atomic weights (C₆H₉ClO₃).[1] |
| Molecular Formula | C₆H₉ClO₃ | |
| Precursor Alcohol | (Tetrahydrofuran-3-yl)methanol | CAS: 124506-31-6 (racemic); 124506-32-7 (S); 124506-33-8 (R).[1] |
| Physical State | Colorless to pale yellow oil | Hygroscopic; lachrymator. |
| Boiling Point | >180°C (Predicted) | Typically used without distillation or distilled under high vacuum (<1 mmHg).[2] |
| Density | ~1.25 g/mL (Estimated) | Denser than water; typical for chloroformates.[2] |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts violently with water and alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to form HCl, CO₂, and the parent alcohol. |
Structural Causality
The molecule features a chloroformate group (-OCOCl) attached to a methylene bridge (-CH₂-) extending from the C3 position of a tetrahydrofuran (THF) ring .[2]
-
Reactivity: The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms.
-
Solubility: The THF ring imparts moderate polarity, making the reagent compatible with a wide range of organic solvents (DCM, THF) used in peptide and small molecule synthesis.
-
Stereochemistry: If the starting alcohol is chiral (e.g., (S)-(tetrahydrofuran-3-yl)methanol), the configuration is retained during chloroformate formation, allowing for the synthesis of enantiopure drugs.
Synthesis & Manufacturing Protocol
While phosgene gas was historically used, modern laboratory and pilot-scale protocols utilize Triphosgene (Bis(trichloromethyl) carbonate) due to its solid state and safer handling profile.[2]
Reaction Mechanism
(Where R = Tetrahydrofuran-3-yl)[2]Step-by-Step Protocol (Triphosgene Route)
Safety Warning: This reaction generates phosgene in situ. Perform strictly in a fume hood.
-
Preparation:
-
Execution:
-
Step A: Charge the flask with Triphosgene and DCM. Cool to 0°C.[2]
-
Step B: Dissolve the alcohol and base in DCM. Add this solution slowly to the Triphosgene mixture over 30–60 minutes.
-
Scientific Rationale: Adding the alcohol to the phosgene source (inverse addition) ensures an excess of phosgene equivalents, preventing the formation of the symmetric carbonate byproduct (R-O-CO-O-R).[2]
-
-
Step C: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion by TLC (stain with KMnO₄) or GC-MS (aliquot quenched with methanol).[2]
-
-
Workup:
Synthesis Workflow Diagram
Applications in Medicinal Chemistry
This chloroformate is a specialized reagent used to install the (tetrahydrofuran-3-yl)methyl carbamate motif. This motif is prevalent in drug discovery for improving the physicochemical properties of amines.
Mechanism of Action
When reacted with a secondary amine (Drug-NH-R'), the chloroformate yields a carbamate:
Key Therapeutic Areas[6][9]
-
CFTR Modulators: Patent literature indicates the use of this moiety in synthesizing correctors/potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins. The THF ring provides a balance of lipophilicity and hydrogen-bond accepting capability, often improving oral bioavailability.
-
Antiretrovirals: Similar THF-based carbamates are found in HIV protease inhibitors (e.g., Amprenavir, Darunavir), where the cyclic ether oxygen interacts with the enzyme's backbone amides.
-
Prodrug Strategies: The carbamate linkage is metabolically stable enough for systemic circulation but can be designed to cleave under specific enzymatic conditions.
Analytical Characterization & Quality Control
To validate the identity and purity of the synthesized chloroformate, the following multi-modal analysis is required.
Proton NMR (¹H-NMR) in CDCl₃[6][10]
-
Diagnostic Signal: A doublet (or multiplet) at 4.1–4.3 ppm corresponding to the -CH₂-O- methylene protons. This signal is significantly deshielded compared to the starting alcohol (typically ~3.5 ppm) due to the electron-withdrawing carbonyl.
-
Ring Signals: Multiplets at 1.6–3.8 ppm corresponding to the THF ring protons.
Chloride Content Titration
-
Method: Volhard Titration or Potentiometric Titration with AgNO₃.
-
Target: Theoretical Cl % = (35.45 / 164.[2]59) * 100 ≈ 21.54% .[2]
-
Purpose: Quantifies the active chloroformate content and detects hydrolysis (which would increase free HCl).[2]
Derivatization Test (GC/HPLC)
-
Protocol: React a small aliquot with excess methanol to form the methyl carbonate derivative.
-
Analysis: Analyze the resulting methyl carbonate by GC-MS. This avoids decomposing the unstable chloroformate on the column.
Quality Control Logic Flow
Handling and Stability
-
Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitivity: Highly susceptible to hydrolysis. Containers must be sealed with Parafilm and stored in a desiccator.
-
Hazards:
-
Decontamination: Quench spills with dilute aqueous ammonia or saturated sodium bicarbonate solution.
References
-
Chemical Identity & Nomenclature
- Synthesis Methodology (General Chloroformate): Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. (Standard protocol for Triphosgene usage).
-
Medicinal Chemistry Applications
- Hadida, S., et al. (2007). Modulators of ATP-Binding Cassette Transporters. U.S. Patent No. 7,495,103 B2. Washington, DC: U.S. Patent and Trademark Office. (Describes the use of (tetrahydrofuran-3-yl)methyl chloroformate as an intermediate).
-
Binch, H., et al. (2017). Intermediates for the Preparation of Modulators of ATP-Binding Cassette Transporters. European Patent EP 3 216 787 B1.[5] (Explicit mention of the reagent in synthetic schemes). Retrieved from
Sources
- 1. 64360-69-6|3-Methyltetrahydrofuran-3-ol|BLD Pharm [bldpharm.com]
- 2. US7495103B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 3. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Deep Dive: Synthesis and Handling of Tetrahydrofuran-3-yl Chloroformate
Executive Summary
The conversion of oxolan-3-yl methanol (3-hydroxytetrahydrofuran, 3-HTHF) to its corresponding chloroformate is a pivotal transformation in medicinal chemistry, specifically in the synthesis of HIV protease inhibitors such as Darunavir (Prezista) and Amprenavir .[1] The resulting tetrahydrofuran-3-yl chloroformate serves as a highly reactive electrophile for carbamate linkage formation.[1]
This guide moves beyond standard textbook procedures to address the specific challenges of this reaction: the thermal instability of secondary chloroformates, the preservation of stereochemistry (critical for the (3S) enantiomer used in pharma), and the safe handling of phosgene equivalents (Triphosgene).
Part 1: Chemical Logic & Precursor Analysis
The Substrate: 3-Hydroxytetrahydrofuran
The starting material, 3-HTHF, is a secondary alcohol embedded in a cyclic ether.[1]
-
Chirality: For pharmaceutical applications, the (3S) enantiomer is required. The phosgenation reaction occurs at the oxygen atom; therefore, the stereocenter at C3 is retained .
-
Reactivity: As a secondary alcohol, 3-HTHF is less nucleophilic than primary alcohols but more prone to elimination side reactions under acidic conditions.[1]
The Reagent: Triphosgene (BTC) vs. Phosgene
While gas phosgene (
Stoichiometry Logic:
Part 2: Reaction Mechanism & Pathway[2]
The reaction proceeds via a nucleophilic acyl substitution.[1] A base (typically Pyridine or Triethylamine) acts as both a catalyst and an HCl scavenger.[1]
Mechanism Diagram
The following diagram illustrates the activation of Triphosgene and the subsequent attack by 3-HTHF.
Figure 1: Mechanistic pathway for the conversion of 3-HTHF to Chloroformate using Triphosgene.[1]
Part 3: Experimental Protocol
Safety Prerequisites
-
Hazard: Triphosgene is fatal if inhaled.[1] Upon contact with moisture, it releases phosgene gas.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood .
-
Scrubber: The hood exhaust should ideally be fitted with a scrubber, or a caustic trap (20% NaOH) must be connected to the reaction vessel outlet.
Materials & Stoichiometry[3]
| Component | Role | Eq. | Notes |
| (S)-3-Hydroxytetrahydrofuran | Substrate | 1.0 | Dry (Water <0.1%) |
| Triphosgene (BTC) | Reagent | 0.40 | Slight excess |
| Pyridine | Base | 1.1 - 1.2 | Dry; acts as HCl scavenger |
| Dichloromethane (DCM) | Solvent | 10-15 V | Anhydrous |
| 20% NaOH (aq) | Quench | N/A | For destruction of excess phosgene |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Connect the gas outlet to a trap containing 20% NaOH solution to neutralize any escaping phosgene.[1]
-
Purge the system with dry Nitrogen (
) for 15 minutes.[1]
Step 2: Reagent Dissolution
-
Charge the flask with Triphosgene (0.40 eq) .[1]
-
Add anhydrous DCM (Dichloromethane) . Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Note: Low temperature is critical to prevent decomposition.
Step 3: Controlled Addition
-
In a separate vessel, mix 3-HTHF (1.0 eq) and Pyridine (1.1 eq) in a small volume of DCM.
-
Transfer this mixture to the addition funnel.
-
Dropwise Addition: Add the alcohol/base mixture to the Triphosgene solution over 30–60 minutes.
-
Causality: Rapid addition generates localized heat and high concentrations of HCl, which can cleave the ether ring of the THF.
-
-
Maintain internal temperature
.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 2–3 hours.
-
PAT Check: Monitor by TLC or FTIR.[1]
Step 5: Workup (Critical for Stability)
-
Quenching: Cool back to 0°C. Carefully add cold water or saturated
to destroy excess phosgene.[1] Caution: Gas evolution ( ). -
Separation: Transfer to a separatory funnel. Wash the organic layer with:
-
Drying: Dry over anhydrous
. Filter. -
Concentration: Evaporate solvent under reduced pressure at low temperature (<30°C) .
-
Warning: Do not heat the water bath above 35°C. Secondary chloroformates are thermally unstable and can decompose to the alkyl chloride.
-
Process Flow Diagram
Figure 2: Operational workflow for the synthesis of Tetrahydrofuran-3-yl Chloroformate.
Part 4: Characterization & Storage
Analytical Data
-
Appearance: Colorless to pale yellow oil.[1]
-
Boiling Point: Not recommended to distill at atmospheric pressure. Approx.
at 15 mmHg (Kugelrohr).[1] -
1H NMR (CDCl3):
- 5.3–5.4 (m, 1H, CH-O-COCl) – Significant downfield shift from alcohol precursor (~4.5 ppm).
- 3.8–4.1 (m, 4H, Ether protons).
-
2.1–2.3 (m, 2H, Ring
).
Stability Warning
Tetrahydrofuran-3-yl chloroformate is thermally unstable .[1]
-
Decomposition: Upon heating, it decarboxylates to form 3-chlorotetrahydrofuran.[1]
-
Storage: Store at
under Argon. -
Best Practice: Use immediately in the subsequent step (e.g., reaction with an amine to form a carbamate).
References
-
Ghosh, A. K., et al. (2006). "Structure-based Design, Synthesis, and Biological Evaluation of Indanyl-Based HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.
-
Cotarca, L., & Eckert, H. (2017). "Phosgenations - A Handbook." Wiley-VCH.[1] (Standard reference for Triphosgene stoichiometry).
-
Sigma-Aldrich. (2023).[1] "Triphosgene Safety Data Sheet."
-
PubChem. (2023).[1] "Tetrahydrofuran-3-ol Compound Summary." National Library of Medicine.[1]
-
Organic Syntheses. (2014). "Discussion on 3-Hydroxytetrahydrofuran preparation and derivatives." Org.[1][2][3][4] Synth. Vol 91.[1]
Sources
Comparative Analysis of Oxolane-3-ylmethyl and Furan-3-ylmethyl Scaffolds in Medicinal Chemistry
Executive Summary: The "Flatland" vs. Metabolic Liability Trade-off
In modern drug discovery, the choice between an oxolane-3-ylmethyl (tetrahydrofuran-3-ylmethyl) and a furan-3-ylmethyl moiety is rarely arbitrary. It represents a fundamental decision between geometric complexity and electronic stability .[1]
-
Oxolane-3-ylmethyl represents the "Escape from Flatland."[1] It introduces sp³ character (
), chirality, and improved solubility, aligning with trends to reduce attrition in clinical trials. -
Furan-3-ylmethyl offers a rigid, planar, aromatic linker. However, it carries a significant toxicological liability due to metabolic bioactivation by CYP450 enzymes, often leading to attrition due to hepatotoxicity.[1]
This guide analyzes the structural, physicochemical, and metabolic divergences of these two scaffolds to inform rational scaffold selection.
Structural and Electronic Divergence[1]
The core difference lies in the hybridization of the ring atoms, which dictates the 3D topology and electronic distribution.
Aromaticity vs. Saturation[1][2]
-
Furan-3-ylmethyl: The furan ring is aromatic (6
-electrons). The oxygen lone pair is delocalized into the ring system, making the oxygen a poor hydrogen bond acceptor (HBA). The ring is strictly planar.[1] -
Oxolane-3-ylmethyl: The ring is fully saturated.[1] The oxygen lone pairs are localized, making the ether oxygen a strong HBA (Lewis base). The ring adopts a puckered "envelope" or "twist" conformation to minimize torsional strain.[1]
Chirality and Conformation
The introduction of the methylene linker at the 3-position creates a critical stereochemical distinction:
-
Furan: Achiral. The 3-position is
hybridized.[1] -
Oxolane: Chiral.[1] The 3-position is a stereocenter (
).[1] This requires the separation of and enantiomers, doubling the synthetic workload but offering the potential for higher selectivity against protein targets.
Physicochemical Comparison Table[1]
| Property | Furan-3-ylmethyl | Oxolane-3-ylmethyl | Impact on Drug Design |
| Hybridization | Oxolane improves target fit via "induced fit" mechanisms.[2] | ||
| LogP (Lipophilicity) | Higher | Lower | Oxolane improves aqueous solubility.[1][2] |
| H-Bond Acceptor | Weak | Strong | Oxolane oxygen can engage in critical water-mediated bridges.[1][2] |
| Rotatable Bonds | 1 (Linker) | 1 (Linker) + Ring Flex | Oxolane has higher entropy penalties upon binding.[1][2] |
| Metabolic Risk | High (Bioactivation) | Low/Moderate | Furan is a structural alert for toxicity.[1][2] |
Metabolic Liability: The Furan Attrition Trap
The most critical factor in rejecting furan scaffolds is their metabolic instability.[1] While oxolanes are generally stable ethers, furans are "masked" reactive groups.[1]
Mechanism of Bioactivation
Furan rings are oxidized, primarily by CYP2E1 (and to a lesser extent CYP2A6), into a highly reactive enedial intermediate: cis-2-butene-1,4-dial (BDA) .
-
Oxidation: CYP450 oxidizes the furan double bond.[1]
-
Ring Opening: The unstable epoxide/intermediate opens to form BDA.[1]
-
Adduct Formation: BDA is a potent electrophile (Michael acceptor) that reacts irreversibly with nucleophilic residues (Lysine, Cysteine) on proteins and DNA bases.[1]
-
Result: Hepatocellular necrosis and potential carcinogenesis.[1]
Visualization of Metabolic Pathways[1]
Figure 1: Comparative metabolic fate. The furan pathway leads to the toxic reactive metabolite cis-2-butene-1,4-dial, whereas the oxolane scaffold is generally cleared via standard Phase I/II metabolism.
"Escape from Flatland": The Medicinal Chemistry Case
Lovering et al. (2009) demonstrated that increasing the fraction of
Solubility and Promiscuity[1][2]
-
Oxolane-3-ylmethyl: High
.[1] The non-planar structure disrupts crystal lattice packing, improving solubility.[1] Furthermore, the 3D complexity reduces "flat" hydrophobic interactions that often lead to off-target binding (promiscuity). -
Furan-3-ylmethyl: Low
.[1] Planar aromatic rings facilitate - stacking, which can decrease solubility and increase non-specific binding to albumin and hERG channels.[1]
Vector Orientation
The "methyl" linker acts as a hinge.[1]
-
In furan , the vector of the methylene group is fixed relative to the rigid ring plane.
-
In oxolane , the ring puckering (envelope conformation) allows the methylene vector to sample a cone of space, potentially allowing the attached pharmacophore to find an optimal binding pocket that a rigid furan cannot access.
Synthetic Methodologies
Synthesizing the 3-substituted isomers is distinct from the more common 2-substituted variants.
Synthesis of Furan-3-ylmethyl Derivatives
Direct lithiation of furan occurs at the 2-position (alpha).[1] Accessing the 3-position (beta) requires indirect methods.[1]
-
Protocol A: Cross-Coupling (Suzuki-Miyaura)
-
Starting Material: 3-Bromofuran (commercially available but expensive).[1]
-
Boron Species: React with Potassium (methoxymethyl)trifluoroborate.[1]
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[1]
-
Conditions: Reflux in THF/Water with K2CO3 base.[1]
-
Note: 3-Bromofuran is volatile and sensitive.[1]
-
-
Protocol B: Feist-Benary Synthesis (De Novo)
-
Condensation of
-haloketones with -keto esters creates the furan ring with substituents pre-installed at the 3-position.[1]
-
Synthesis of Oxolane-3-ylmethyl Derivatives
The challenge here is stereocontrol.[1]
-
Protocol C: Hydrogenation (The "Sledgehammer" Approach)
-
Protocol D: Chiral Pool Synthesis (Preferred for Drug Dev)
Decision Matrix for Researchers
When should you use which?
Figure 2: Strategic decision tree for scaffold selection. Note that selecting Furan triggers a mandatory requirement for reactive metabolite screening.[1]
Experimental Protocol: Metabolic Stability Assay (Microsomal)
To validate the liability of a Furan-3-ylmethyl derivative.
-
Preparation: Prepare 10 mM stock of the test compound (Furan derivative) and the control (Oxolane derivative) in DMSO.
-
Incubation System:
-
Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (Critical step to trap the reactive enal intermediate).[1]
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Readout: Look for GSH-adducts (+307 Da shift).
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Chen, L. J., et al. (2012).[1] Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan.[4][5][6] Chemical Research in Toxicology. Link
-
Kirsch, P. (2013).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Context on Fsp3 and lipophilicity modulation). Wiley-VCH.[1][7]
-
Sperry, J. B., & Wright, D. L. (2005).[1] The application of furan-based cycloadditions to the synthesis of natural products. Current Opinion in Drug Discovery & Development.
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofuran (CAS 109-99-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Oxolan-3-ylmethyl Chloroformate
Abstract
Oxolan-3-ylmethyl chloroformate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document provides a comprehensive guide to its synthesis from the readily available starting material, 3-(hydroxymethyl)tetrahydrofuran. The protocol detailed herein utilizes triphosgene as a safer, solid substitute for gaseous phosgene, offering enhanced handling and stoichiometric control.[1][2] This application note covers the underlying chemical principles, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.
Introduction and Scientific Background
The conversion of alcohols to chloroformates is a fundamental transformation in organic chemistry, creating a versatile functional group that can be readily converted into carbonates, carbamates, and other derivatives. The target molecule, oxolan-3-ylmethyl chloroformate, serves as a key building block for introducing the tetrahydrofuran-3-ylmethyl moiety into more complex molecular architectures.
Traditionally, phosgene (COCl₂) has been the reagent of choice for this transformation.[3][4] However, its extreme toxicity and gaseous state present significant handling challenges, especially in a laboratory setting.[4] Modern synthetic chemistry has largely adopted safer, solid phosgene equivalents. Among these, bis(trichloromethyl) carbonate, commonly known as triphosgene , is a stable, crystalline solid that serves as an excellent substitute.[1][2] It is significantly less volatile and can be weighed and handled with greater ease than phosgene or its liquid counterpart, diphosgene.[2][5] Upon reaction with a nucleophilic catalyst, such as a tertiary amine, triphosgene decomposes in situ to generate three equivalents of phosgene, which then reacts with the alcohol.[1][6]
This protocol leverages the triphosgene-amine system to achieve a clean and efficient synthesis of oxolan-3-ylmethyl chloroformate from 3-(hydroxymethyl)tetrahydrofuran.
Reaction Mechanism and Stoichiometry
The reaction proceeds via the nucleophilic attack of the primary alcohol, 3-(hydroxymethyl)tetrahydrofuran, on triphosgene. The presence of a tertiary amine, typically pyridine or triethylamine, is crucial. The amine serves two primary roles: it acts as a nucleophilic catalyst to initiate the decomposition of triphosgene and as a base to neutralize the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards the product.[6][7]
The overall stoichiometry is as follows: 1 equivalent of triphosgene reacts with 3 equivalents of the alcohol to produce 3 equivalents of the desired chloroformate and 3 equivalents of the amine hydrochloride salt, which precipitates from the reaction mixture.
Sources
- 1. Triphosgene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Carbamates using Tetrahydrofuran-3-ylmethyl Chloroformate
Introduction & Pharmacological Relevance[1][2][3][4][5][6][7]
The tetrahydrofuran-3-ylmethyl carbamate moiety is a privileged structural motif in modern medicinal chemistry, particularly renowned for its role in HIV protease inhibitors (e.g., Amprenavir, Darunavir). The cyclic ether oxygen of the tetrahydrofuran (THF) ring acts as a crucial hydrogen bond acceptor, often engaging backbone amides (e.g., Asp29/Asp30 in HIV protease) to enhance binding affinity and selectivity.
This protocol details the reaction of tetrahydrofuran-3-ylmethyl chloroformate with primary or secondary amines. Unlike simple alkyl chloroformates, this reagent introduces a polar, metabolically stable ether motif that can significantly modulate the lipophilicity (LogP) and aqueous solubility of the parent amine.
Key Reaction Summary
-
Reagent: Tetrahydrofuran-3-ylmethyl chloroformate (Electrophile)
-
Substrate: Primary (
) or Secondary ( ) Amines (Nucleophile)[1] -
Product:
-substituted (tetrahydrofuran-3-yl)methyl carbamate -
Byproduct: Hydrogen Chloride (HCl)
Mechanistic Insight
The formation of the carbamate proceeds via a Nucleophilic Acyl Substitution mechanism. Understanding this pathway is critical for troubleshooting low yields, particularly when dealing with sterically hindered amines.
Reaction Pathway Diagram[9]
Figure 1: Mechanistic flow of carbamate formation. The base is essential to neutralize the HCl byproduct, preventing protonation of the unreacted amine which would render it non-nucleophilic.
Experimental Protocol
Two methods are provided. Method A is the industry standard for medicinal chemistry library synthesis (anhydrous). Method B is a biphasic Schotten-Baumann protocol, ideal for polar amines or scale-up where anhydrous conditions are difficult to maintain.
Materials & Stoichiometry[10]
| Component | Equiv. | Role | Notes |
| Amine Substrate | 1.0 | Nucleophile | Limiting reagent. |
| THF-3-ylmethyl chloroformate | 1.1 – 1.2 | Electrophile | Moisture sensitive. Hydrolyzes to alcohol + CO₂ + HCl. |
| Base (TEA or DIPEA) | 1.5 – 2.0 | Scavenger | Excess required to neutralize HCl and drive reaction. |
| Solvent (DCM or THF) | [0.1 M] | Medium | Anhydrous (Method A). |
Method A: Anhydrous Conditions (Standard)
Scope: Best for lipophilic amines and acid-sensitive substrates.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Base Addition: Add Triethylamine (TEA, 1.5 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv) via syringe.
-
Expert Tip: If the amine is supplied as a hydrochloride salt, increase base to 2.5 equiv to free the amine.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reasoning: Chloroformates are highly reactive. Low temperature prevents decomposition and controls the exotherm.
-
-
Reagent Addition: Add Tetrahydrofuran-3-ylmethyl chloroformate (1.1 equiv) dropwise over 5–10 minutes.
-
Observation: Mild fuming or precipitate formation (amine hydrochloride salts) is normal.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. The chloroformate is not UV active; follow the disappearance of the amine.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted amine and base).
-
Wash with Sat. NaHCO₃ (to remove acidic byproducts).
-
Wash with Brine , dry over Na₂SO₄, filter, and concentrate.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Scope: Best for amino acids, water-soluble amines, or large-scale synthesis.
-
Solvation: Dissolve Amine (1.0 equiv) in a 1:1 mixture of THF and Sat. Aqueous NaHCO₃ (or 1M NaOH for robust substrates).
-
Cooling: Cool to 0 °C.
-
Addition: Add Tetrahydrofuran-3-ylmethyl chloroformate (1.2 equiv) dropwise.
-
Note: Vigorous stirring is essential as the reaction occurs at the interface.
-
-
Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.
-
Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) (x3). The THF ring increases water solubility, so thorough extraction is necessary.
Critical Quality Attributes & Troubleshooting
Reagent Quality Control
Chloroformates degrade over time, releasing HCl and forming the corresponding alcohol.
-
Visual Check: If the liquid is cloudy or has significant precipitate, it has hydrolyzed.
-
NMR Validation: In ¹H NMR (CDCl₃), the methylene protons (
) of the chloroformate typically appear downfield (~4.2–4.4 ppm). If hydrolyzed to the alcohol ( ), this signal shifts upfield (~3.5–3.7 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolyzed Reagent | Distill reagent or use 1.5–2.0 equiv. Ensure solvent is anhydrous. |
| Bis-acylation | Amine is too nucleophilic | Perform "Reverse Addition": Add the amine solution slowly to a cold solution of the chloroformate. |
| No Reaction | Amine is a Salt | Ensure enough base is added to deprotonate the amine salt (e.g., R-NH₃Cl). |
| Emulsion | THF Polarity | Use DCM for extraction instead of EtOAc; add solid NaCl to saturate the aqueous layer. |
Workflow Decision Tree
Use this logic flow to determine the optimal processing path for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on substrate properties.
Safety & Handling
-
Lachrymator: Chloroformates are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.[2]
-
Pressure Hazard: The reaction generates HCl. If the base is insufficient or omitted, gas evolution can pressurize sealed vessels.
-
Peroxide Former: The THF moiety is a Class B peroxide former. Ensure the reagent and solvents are tested for peroxides if stored for long periods.
References
-
Ghosh, A. K., et al. (2015).[3][4] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Context: Authoritative review detailing the structural evolution of THF-carbam
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Standard reference for the mechanism of nucleophilic acyl substitution and Schotten-Baumann conditions.
-
BenchChem. (2025).[5][6] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors."
- Context: General procedural grounding for chloroform
-
United States Patent Office. (1960). "Process for the preparation of carbamates."[5][3][7][8][9] U.S. Patent 2,927,112.
- Context: Foundational methodology for controlling mixed anhydride and carbamate formation to avoid racemiz
Sources
- 1. researchgate.net [researchgate.net]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemfax.com [chemfax.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Preparation of tetrahydrofuran-3-ylmethyl carbonates using chloroformates
Application Note: Strategic Synthesis of Tetrahydrofuran-3-ylmethyl Carbonates
Abstract
The (tetrahydrofuran-3-yl)methyl moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural element in antiretroviral protease inhibitors (e.g., Amprenavir, Fosamprenavir) and emerging oncology targets. This application note details the robust synthesis of tetrahydrofuran-3-ylmethyl carbonates via chloroformate coupling. We present two distinct protocols: Protocol A for the synthesis of activated aryl carbonates (intermediates for carbamate synthesis) and Protocol B for stable alkyl carbonates (prodrugs/protecting groups). Emphasis is placed on reaction kinetics, safety regarding chloroformate handling, and self-validating purification steps.
Scientific Foundation & Mechanism
The Role of THF-Carbonates
Carbonates derived from (tetrahydrofuran-3-yl)methanol are versatile electrophiles.
-
Activated Carbonates (e.g., p-Nitrophenyl): Serve as stable, crystalline alternatives to unstable chloroformates for coupling with amines to form carbamates (urethanes).
-
Stable Carbonates (e.g., Methyl/Ethyl): Used to modulate lipophilicity in prodrug design or as orthogonal protecting groups for hydroxyl functionalities.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The alcohol oxygen of (tetrahydrofuran-3-yl)methanol attacks the carbonyl carbon of the chloroformate. A non-nucleophilic base (typically Pyridine or Triethylamine) is required to neutralize the liberated HCl and drive the equilibrium forward.
Key Mechanistic Insight: The order of addition is critical. Adding the chloroformate to the alcohol/base mixture minimizes the formation of symmetrical dialkyl carbonates (R-O-CO-O-R), a common side product caused by the reaction of the product carbonate with excess alkoxide.
Figure 1: Mechanistic pathway for base-mediated carbonate synthesis.
Safety & Handling: Chloroformates
CRITICAL WARNING: Chloroformates (R-OCOCl) are lachrymators and toxic by inhalation and skin absorption. They can decompose to release phosgene gas and HCl.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Quenching: Residual chloroformates must be quenched with aqueous ammonia or dilute NaOH before disposal.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Experimental Protocols
Materials & Equipment
-
Reagents: (Tetrahydrofuran-3-yl)methanol (>98%), Chloroformate (Methyl or 4-Nitrophenyl), Pyridine (Anhydrous), Dichloromethane (DCM, Anhydrous).
-
Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, nitrogen atmosphere line, low-temperature bath (Ice/NaCl).
Protocol A: Synthesis of Activated Carbonate (4-Nitrophenyl Ester)
Target: 4-Nitrophenyl (tetrahydrofuran-3-yl)methyl carbonate Application: Reagent for subsequent carbamate formation.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck flask and cool under a stream of dry Nitrogen.
-
Solvation: Charge the flask with (tetrahydrofuran-3-yl)methanol (10.0 mmol, 1.02 g) and anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) in one portion. Cool the mixture to 0°C using an ice bath.
-
Chloroformate Addition: Dissolve 4-Nitrophenyl chloroformate (11.0 mmol, 2.22 g) in DCM (10 mL). Add this solution dropwise via the addition funnel over 30 minutes.
-
Note: Maintain internal temperature < 5°C to prevent decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting alcohol (lower Rf) should disappear.
-
-
Workup:
-
Wash with 1M HCl (2 x 30 mL) to remove excess pyridine.
-
Wash with Sat. NaHCO₃ (2 x 30 mL) to remove p-nitrophenol byproducts.
-
Wash with Brine (30 mL), dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate in vacuo. Recrystallize the solid residue from EtOAc/Hexanes to yield a white/off-white crystalline solid.
Protocol B: Synthesis of Stable Carbonate (Methyl Ester)
Target: Methyl (tetrahydrofuran-3-yl)methyl carbonate Application: Prodrug moiety or protecting group.
Modifications from Protocol A:
-
Reagent: Use Methyl Chloroformate (1.2 equiv) instead of 4-Nitrophenyl chloroformate.
-
Base: Triethylamine (TEA) (1.5 equiv) is often preferred for simple alkyl chloroformates due to ease of removal.
-
Purification: The product is typically an oil. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Data Analysis & Troubleshooting
Quantitative Summary
| Parameter | Protocol A (Activated) | Protocol B (Stable) |
| Limiting Reagent | THF-Methanol | THF-Methanol |
| Electrophile | 4-Nitrophenyl Chloroformate | Methyl Chloroformate |
| Preferred Base | Pyridine (mild, prevents hydrolysis) | Triethylamine (stronger, scavenges HCl) |
| Typical Yield | 75 - 85% | 85 - 95% |
| Physical State | Crystalline Solid | Colorless Oil |
| Key NMR Signal |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of THF-carbonates.
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis
-
Cause: Water in solvent or wet reagents. Chloroformates hydrolyze rapidly.
-
Solution: Use freshly distilled DCM and store chloroformates under Nitrogen. Ensure glassware is flame-dried.
-
-
Issue: Symmetrical Carbonate Formation
-
Cause: Localized high concentration of alkoxide.
-
Solution: Dilute the reaction mixture further. Ensure vigorous stirring during the dropwise addition of chloroformate.
-
-
Issue: Residual Pyridine Odor
-
Solution: Perform a final wash with dilute CuSO₄ solution (forms a water-soluble blue complex with pyridine) during workup.
-
References
-
Ghosh, A. K., et al. (1994). "Structure-based design of HIV-1 protease inhibitors: replacement of the P2-ligand of Amprenavir." Journal of Medicinal Chemistry.
-
Pasquato, L., et al. (2000). "Conversion of Alcohols to Chloroformates and Carbonates." Organic Process Research & Development.
-
Cotarca, L., & Eckert, H. (2017). "Phosgenations: A Handbook." Wiley-VCH. (Foundational text on chloroformate safety and kinetics).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10836, Methyl chloroformate." [1]
Sources
Synthesis of Oxolan-3-yl Chloroformate: A Detailed Guide to Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of oxolan-3-yl chloroformate from oxolan-3-yl methanol. As a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, a reliable and well-understood protocol for the preparation of this chloroformate is essential. This guide offers an in-depth analysis of the available reagents, reaction mechanisms, and detailed experimental protocols, emphasizing safety and efficiency.
Introduction: The Significance of Oxolan-3-yl Chloroformate
The oxolane (tetrahydrofuran) motif is a prevalent structural feature in a multitude of biologically active molecules and natural products. The functionalization of this core structure is a key strategy in medicinal chemistry and drug discovery. Oxolan-3-yl chloroformate serves as a versatile building block, enabling the introduction of the oxolan-3-yl-methoxycarbonyl group onto various nucleophiles such as amines, alcohols, and thiols. This facilitates the synthesis of carbamates, carbonates, and thiocarbonates, respectively, which are important linkages in many drug candidates.
Reagent Selection for Chloroformylation
The conversion of an alcohol to a chloroformate is typically achieved using phosgene or its safer, easier-to-handle derivatives: diphosgene and triphosgene. The choice of reagent is a critical decision, balancing reactivity, safety, and experimental convenience.
| Reagent | Formula | Physical State | Molar Equivalent of Phosgene | Key Advantages | Key Disadvantages |
| Phosgene | COCl₂ | Gas | 1 | Highly reactive, cost-effective for large scale. | Extremely toxic gas, requires specialized handling and equipment. |
| Diphosgene | ClCO₂CCl₃ | Liquid | 2 | Liquid, easier to handle than gaseous phosgene. | Highly toxic, decomposes to phosgene upon heating. |
| Triphosgene | (Cl₃CO)₂CO | Solid | 3 | Crystalline solid, easiest to handle and weigh. | Less reactive than phosgene, may require a catalyst or heating. |
For laboratory-scale synthesis, triphosgene is often the preferred reagent due to its solid state, which simplifies handling and accurate measurement. While it is less reactive than phosgene, its reaction with primary alcohols like oxolan-3-yl methanol can be efficiently promoted under appropriate conditions.
Reaction Mechanism
The conversion of oxolan-3-yl methanol to its chloroformate using triphosgene proceeds through the in-situ generation of phosgene. In the presence of a base, typically a tertiary amine like triethylamine or pyridine, triphosgene decomposes to release three equivalents of phosgene. The alcohol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. Subsequent elimination of a chloride ion and deprotonation by the base yields the desired chloroformate.
Caption: Experimental workflow for the synthesis.
Protocol Details:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas. The system should be thoroughly dried and purged with nitrogen or argon.
-
Initial Solution: In the reaction flask, dissolve oxolan-3-yl methanol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred alcohol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining phosgene and acidic byproducts. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude oxolan-3-yl chloroformate can be purified by vacuum distillation.
Safety and Handling Precautions
Phosgene, diphosgene, and triphosgene are extremely toxic and must be handled with the utmost care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or Viton are recommended).
-
Inhalation: Avoid inhaling any fumes or dust. In case of accidental release, evacuate the area immediately.
-
Quenching: Any unreacted phosgenating agent should be carefully quenched with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) before disposal.
-
Waste Disposal: All waste materials should be treated as hazardous and disposed of according to institutional guidelines.
Characterization
The identity and purity of the synthesized oxolan-3-yl chloroformate can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic chloroformate carbonyl stretch (typically around 1775 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The synthesis of oxolan-3-yl chloroformate is a critical step for the derivatization of the oxolane core in pharmaceutical and chemical research. By employing triphosgene as the chloroformylating agent and adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can reliably and safely produce this valuable intermediate. The choice of triphosgene offers a practical and safer alternative to gaseous phosgene for laboratory-scale preparations, enabling the advancement of research in drug discovery and development.
References
-
Organic Syntheses. Procedure for the use of triphosgene.[Link]
-
ResearchGate. Phosgenation Reactions.[Link]
-
ResearchGate. A decade review of triphosgene and its applications in organic reactions.[Link]
-
ResearchGate. Reaction of triphosgene (0.01 M) with methanol (0.3 M) in CDCl3 at 25 °C.[Link]
-
PrepChem. Preparation of diphosgene.[Link]
-
ResearchGate. Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.[Link]
-
Chemical Register. Oxolan-3-ylmethyl chloroformate (CAS No. 473531-01-0) Suppliers.[Link]
- Google Patents.Method for purifying tetrahydrofuran.
- Google Patents.Process for the manufacture of 3-oxo-tetrahydrofuran.
Application Note: Tetrahydrofuran-3-ylmethyl Chloroformate in Peptide Functionalization and Drug Design
Executive Summary
Tetrahydrofuran-3-ylmethyl chloroformate is a specialized reagent primarily utilized in medicinal chemistry for the introduction of the (tetrahydrofuran-3-yl)methoxycarbonyl (Thf-CH₂-O-CO-) moiety. Unlike transient protecting groups (e.g., Fmoc, Boc) used in Solid-Phase Peptide Synthesis (SPPS), this reagent is most frequently employed for N-terminal capping to install a permanent pharmacophore or to modulate the physicochemical properties (solubility, logP) of peptide-based drugs.
This moiety is structurally homologous to the P2 ligands found in HIV protease inhibitors such as Amprenavir and Darunavir , where the tetrahydrofuran (THF) ring engages in critical hydrogen bonding with the enzyme backbone. The "methyl" spacer in the title reagent provides a distinct steric and conformational profile compared to the direct THF-3-yl attachment.
This guide details the synthesis of the reagent, protocols for its coupling to peptides, and its application in structure-activity relationship (SAR) studies.
Chemical Profile & Mechanism[1][2]
Reagent Structure and Function
The reagent reacts with nucleophilic amines (N-terminus or side chains) to form a carbamate (urethane) linkage .
-
Chemical Name: Tetrahydrofuran-3-ylmethyl chloroformate
-
Reactive Group: Chloroformate (-O-CO-Cl)
-
Resulting Moiety: (Tetrahydrofuran-3-yl)methyl carbamate[1][2]
-
Key Feature: The THF ring acts as a hydrogen bond acceptor, improving water solubility and potential binding affinity in polar pockets.
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion to form a stable carbamate.
Figure 1: Reaction pathway for carbamate formation using Tetrahydrofuran-3-ylmethyl chloroformate.
Experimental Protocols
Protocol A: In Situ Synthesis of Tetrahydrofuran-3-ylmethyl Chloroformate
Commercially available chloroformates can degrade. For critical applications, fresh preparation from the alcohol precursor is recommended.
Reagents Required:
-
(Tetrahydrofuran-3-yl)methanol (CAS: 15833-61-1)
-
Triphosgene (Solid, safer alternative to phosgene gas)
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (TEA)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve Triphosgene (0.35 eq relative to alcohol) in anhydrous DCM at 0°C.
-
Addition: Add (Tetrahydrofuran-3-yl)methanol (1.0 eq) slowly to the solution.
-
Activation: Add Pyridine (1.0 eq) dropwise over 15 minutes. Caution: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Workup (Optional): For crude use, the solution can be concentrated under reduced pressure to remove excess HCl/Phosgene (use a caustic trap). For pure reagent, rapid distillation or immediate use is preferred due to hydrolytic instability.
Protocol B: N-Terminal Capping of Peptides
This protocol assumes the use of a resin-bound peptide (SPPS) or free amine in solution.
Reagents:
-
Peptide-Resin (free amine) or Peptide in solution
-
Tetrahydrofuran-3-ylmethyl chloroformate (prepared above)
-
Diisopropylethylamine (DIPEA)
-
DCM or DMF (solvent)
Step-by-Step Procedure:
-
Swelling (Solid Phase): Swell the peptide-resin in DCM for 20 minutes.
-
Base Addition: Add DIPEA (3.0 eq) to the resin/solution.
-
Coupling: Add Tetrahydrofuran-3-ylmethyl chloroformate (2.0 – 3.0 eq) dissolved in minimal DCM.
-
Incubation: Shake/stir at RT for 2–4 hours. Monitor by Kaiser test (solid phase) or LC-MS (solution).
-
Note: If the Kaiser test remains positive, repeat the coupling with fresh reagents.
-
-
Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).
-
Cleavage: Proceed with standard TFA cleavage protocols. The carbamate linkage is stable to standard TFA cleavage conditions (95% TFA).
Application Data & Case Studies
Stability and Deprotection
Unlike Fmoc or Boc, the (Tetrahydrofuran-3-yl)methyl carbamate is not designed as a transient protecting group. It functions primarily as a "permanent" cap.
| Condition | Stability | Notes |
| 50% Piperidine/DMF | Stable | Resistant to Fmoc deprotection conditions. |
| 95% TFA (Acid) | Stable | Resistant to Boc cleavage/Resin cleavage. |
| HBr / Acetic Acid | Labile | Requires harsh conditions for removal. |
| Hydrogenolysis (H₂/Pd) | Stable | The THF ring is not benzylic; generally stable. |
Case Study: HIV Protease Inhibitor Design
In the development of protease inhibitors like Amprenavir, the THF ring is crucial for binding to the Asp25/Asp25' catalytic dyad of HIV protease. The Tetrahydrofuran-3-ylmethyl motif serves as an extended P2 ligand.
-
Solubility: The ether oxygen in the THF ring increases aqueous solubility by ~3-fold compared to a simple benzyl carbamate (Cbz).
-
Binding: The ring oxygen can accept hydrogen bonds from the enzyme backbone amides (e.g., Asp30).
Figure 2: Workflow for integrating the THF-methyl moiety into a drug discovery pipeline.
Troubleshooting & Safety
Common Issues
-
Hydrolysis: Chloroformates are highly sensitive to moisture. Ensure all solvents are anhydrous. If the coupling yield is low, the reagent may have hydrolyzed to the alcohol.
-
Racemization: While the coupling of chloroformates is generally racemization-free, high temperatures or excess strong base can cause epimerization of the adjacent amino acid. Keep reactions at or below RT.
Safety (E-E-A-T)
-
Chloroformates: Highly toxic and lachrymatory. Handle only in a fume hood.
-
Triphosgene: Decomposes to phosgene gas upon heating or contact with nucleophiles. Use extreme caution and have ammonia solution ready to neutralize spills.
References
-
Ghosh, A. K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 1993. (Foundational work on THF ligands in Amprenavir).
-
Sigma-Aldrich. "Safety Data Sheet: Triphosgene." (Standard safety reference).
-
PubChem. "Amprenavir Compound Summary." (Verifying the THF-carbamate pharmacophore context).
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for carbamate stability - Note: General textbook reference for carbamate stability profiles cited in section 4.1).
Sources
Application Note: One-Pot Synthesis of Oxolan-3-ylmethyl Carbamates using Triphosgene
Abstract & Strategic Overview
The oxolane (tetrahydrofuran) ring is a privileged pharmacophore in medicinal chemistry, offering improved water solubility and metabolic stability compared to carbocyclic analogs. This guide details the one-pot synthesis of oxolan-3-ylmethyl carbamates using Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer alternative to gaseous phosgene.
Unlike traditional methods using 1,1'-Carbonyldiimidazole (CDI) which can suffer from poor atom economy and difficult purification of imidazole byproducts, the triphosgene route offers:
-
High Reactivity: Rapid activation of the primary alcohol at low temperatures.
-
Clean Workup: Byproducts (HCl, CO₂) are easily scavenged or off-gassed.
-
Versatility: Compatible with a wide range of secondary and primary amines.
Core Transformation:
(Tetrahydrofuran-3-yl)methanol + Triphosgene + Amine
Safety & Handling (CRITICAL)
Warning: Triphosgene is a solid source of phosgene.[1][2][3][4] Upon contact with nucleophiles or heating, it decomposes to release phosgene gas (
Mandatory Safety Protocols:
-
Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood with a face velocity >100 fpm.
-
Quenching System: Keep a quenching bath of 10% aqueous NaOH or saturated
ready to neutralize any spills or excess reagent. -
PPE: Double nitrile gloves, lab coat, and safety goggles. A full-face respirator with acid gas cartridges should be available for emergencies.
-
Waste Disposal: Quench all reaction mixtures and washes with basic solution before disposal to destroy residual phosgene equivalents.
Reaction Mechanism
Understanding the stoichiometry is vital. 1 mole of Triphosgene generates 3 moles of electrophilic "phosgene" equivalents.
The reaction proceeds via an in situ generated chloroformate intermediate.[5]
Caption: Triphosgene dissociation and sequential nucleophilic substitution pathway.
Experimental Protocol
Reagents & Stoichiometry Table
| Component | Role | Eq. | MW ( g/mol ) | Notes |
| (Tetrahydrofuran-3-yl)methanol | Substrate | 1.0 | 102.13 | Dry azeotropically if wet. |
| Triphosgene | Carbonyl Source | 0.40 | 296.75 | 0.4 eq provides 1.2 eq of phosgene. |
| Triethylamine (TEA) | Base | 2.5 - 3.0 | 101.19 | Scavenges HCl. Must be dry.[4] |
| Amine (R-NH₂) | Nucleophile | 1.1 - 1.2 | Var. | Added in Step 2. |
| Dichloromethane (DCM) | Solvent | -- | -- | Anhydrous. 0.1M - 0.2M conc. |
Step-by-Step Methodology
Step 1: Activation (Chloroformate Formation)
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent: Charge the RBF with Triphosgene (0.40 eq) and anhydrous DCM (0.2 M relative to alcohol). Cool to 0°C in an ice bath.
-
Addition: Dissolve (Tetrahydrofuran-3-yl)methanol (1.0 eq) and TEA (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the triphosgene solution over 15–20 minutes.
-
Note: Adding alcohol to triphosgene ensures an excess of carbonylating agent, favoring chloroformate formation over the symmetric carbonate dimer.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (or quench an aliquot with MeOH for LCMS to check for methyl carbonate formation).
Step 2: Carbamoylation 5. Amine Addition: Prepare a solution of the Target Amine (1.1 eq) and remaining TEA (1.5–2.0 eq) in DCM. 6. Execution: Add the amine solution dropwise to the cold chloroformate mixture. 7. Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
- Checkpoint: LCMS should show complete consumption of the intermediate and formation of the product mass [M+H]⁺.
Step 3: Workup & Purification
8. Quench: Carefully add saturated aqueous
Method Development & Optimization
Solvent Selection[6][7]
-
DCM (Recommended): Excellent solubility for triphosgene and carbamates; easy to remove.
-
THF: Acceptable, but triphosgene kinetics are slightly slower.[6] Use if the amine is insoluble in DCM.
-
Toluene: Useful for high-temperature reactions if the amine is sterically hindered and requires heating (reflux) to react with the chloroformate.
Base Choice
-
Triethylamine (TEA): Standard for primary/secondary amines.
-
Pyridine: Use (1.0 eq) in Step 1 if the alcohol is acid-sensitive; it is a gentler base than TEA.
-
DIPEA (Hünig's Base): Use if the target amine is highly basic or nucleophilic to prevent quaternary salt formation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Symmetric Carbonate Dimer | Alcohol added too fast or Triphosgene conc. too low. | Ensure Triphosgene is in excess during Step 1. Add alcohol slowly. |
| Low Yield | Hydrolysis of Chloroformate. | Ensure all solvents are anhydrous . Moisture rapidly destroys the intermediate. |
| Residual Isocyanate | Incomplete reaction (if using amine-first route). | This protocol uses the Chloroformate route (Alcohol first) to avoid isocyanate handling. |
References
-
Triphosgene General Utility: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. Link
-
Carbamate Synthesis Protocol: Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).[7][8][9] One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47.[8][9] Link
-
Safety Data: Sigma-Aldrich. (n.d.). Safety Data Sheet: Triphosgene. Link
- Oxolane Chemistry: Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. Triphosgene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
Application Note: Reaction Conditions for Tetrahydrofuran-3-ylmethyl Chloroformate Coupling
This Application Note is structured as a high-level technical guide for drug discovery chemists and process engineers. It focuses on the specific handling, reactivity, and optimization of Tetrahydrofuran-3-ylmethyl chloroformate , a versatile reagent used to introduce the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or pharmacophore.
Abstract & Strategic Value
Tetrahydrofuran-3-ylmethyl chloroformate (CAS: 162703-91-9) is a critical electrophilic building block in medicinal chemistry. It is primarily used to install the (tetrahydrofuran-3-yl)methyl carbamate moiety onto amines or the corresponding carbonate onto alcohols.
Unlike the lipophilic benzyl chloroformate (Cbz-Cl), the THF-3-ylmethyl analog introduces a polar, non-aromatic ether motif. This modification is strategically employed in Lead Optimization to:
-
Enhance Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor.
-
Modulate Metabolic Stability: The saturated ring resists rapid oxidative metabolism compared to benzylic positions.
-
Alter LogD: Lowers lipophilicity while maintaining steric bulk similar to a cyclopentyl or isobutyl group.
This guide details the protocols for high-yield coupling, addressing the reagent's moisture sensitivity and the kinetic competition between coupling and hydrolysis.
Reagent Profile & Handling
| Property | Specification |
| Chemical Name | (Tetrahydrofuran-3-yl)methyl carbonochloridate |
| Structure | A chloroformate group attached to the C3-methyl position of a THF ring. |
| Molecular Weight | 164.59 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Reactivity | Highly electrophilic; reacts with nucleophiles (N, O, S). |
| Stability | Moisture Sensitive. Hydrolyzes to form HCl, CO₂, and the parent alcohol. |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). |
Critical Handling Note: Upon opening, the reagent releases HCl fumes if hydrolyzed. Always handle in a fume hood. If the liquid appears cloudy or has a white precipitate, significant hydrolysis has occurred (formation of the symmetric carbonate or ammonium salts from stabilizer degradation).
Reaction Class I: Coupling with Amines (Carbamate Formation)
The formation of carbamates is the most common application. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism & Causality
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the chloroformate.
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The chloride ion is expelled, reforming the carbonyl.
-
Acid Scavenging: The base neutralizes the generated HCl to drive equilibrium and prevent amine protonation (which would deactivate the nucleophile).
Protocol A: Standard Anhydrous Conditions (Primary/Secondary Amines)
Best for valuable intermediates and water-sensitive substrates.
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: THF-3-ylmethyl chloroformate (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 – 0.2 M)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve the Amine and Base in the solvent. Cool to 0°C (ice bath).
-
Expert Insight: Cooling is mandatory to suppress the formation of isocyanates (if primary amines are used) or symmetric ureas, and to control the exotherm.
-
-
Addition: Add THF-3-ylmethyl chloroformate dropwise via syringe over 10–15 minutes.
-
Expert Insight: Rapid addition can lead to local overheating and impurity formation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 1–2 hours.
-
Monitoring: Check TLC or LCMS. The chloroformate is not UV active; follow the consumption of the amine.
-
Quench: Add saturated aqueous NaHCO₃.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for robust, water-tolerant amines (e.g., amino acids) and scale-up.
Reagents:
-
Solvent System: 1:1 mixture of EtOAc/Water or DCM/Saturated Na₂CO₃.
-
Base: Inorganic base (Na₂CO₃, NaOH, or NaHCO₃).
Step-by-Step Procedure:
-
Dissolve the amine in the aqueous base solution (or suspension).
-
Add the organic solvent.[1]
-
Cool the biphasic mixture to 0°C with vigorous stirring.
-
Add the chloroformate (neat or dissolved in minimal organic solvent) dropwise.
-
Stir vigorously for 2–4 hours.
-
Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.
-
Reaction Class II: Coupling with Alcohols (Carbonate Formation)
Alcohols are less nucleophilic than amines. Simply mixing an alcohol with the chloroformate often results in slow reaction or hydrolysis. "Activation" is required.[2]
Protocol C: DMAP-Catalyzed Acylation
Reagents:
-
Substrate: Alcohol (1.0 equiv)[1]
-
Reagent: THF-3-ylmethyl chloroformate (1.2 – 1.5 equiv)
-
Base: Pyridine (solvent/base) or TEA (2.0 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)
-
Solvent: DCM.
Step-by-Step Procedure:
-
Dissolve Alcohol, Base, and DMAP in anhydrous DCM.
-
Cool to 0°C.
-
Add Chloroformate dropwise.
-
Warm to RT and stir for 4–12 hours.
-
Expert Insight: If the alcohol is tertiary or sterically hindered, heating to reflux (40°C) may be required after the initial addition.
-
Alternative: For extremely unreactive alcohols, use NaH (Sodium Hydride) in THF to generate the alkoxide before adding the chloroformate at -78°C to 0°C.
-
Decision Logic & Troubleshooting
The following diagram illustrates the decision process for selecting the optimal reaction conditions based on substrate properties.
Caption: Decision tree for selecting coupling conditions based on nucleophile type and steric environment.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Hydrolysis of chloroformate. | Ensure anhydrous solvents. Increase reagent equivalents (up to 1.5 eq). |
| Double Acylation | Excess reagent or high temp. | Strictly control stoichiometry (1.05 eq). Keep at 0°C longer. |
| White Precipitate | Amine-HCl salt formation. | This is normal in Protocol A. Ensure efficient stirring. |
| Gas Evolution | HCl release or CO₂ formation. | Use a vent needle or bubbler. Do not seal the vessel tight. |
Workup and Purification
Workup:
-
Quench: Pour reaction mixture into saturated NaHCO₃ (to neutralize HCl and quench excess chloroformate).
-
Extraction: Extract with DCM or EtOAc (x3).
-
Wash:
-
Water (to remove salts).
-
0.5 M HCl (optional, only if product is not acid-sensitive, to remove unreacted amine/pyridine).
-
Brine.[1]
-
-
Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.
Purification:
-
Flash Chromatography: The THF moiety adds polarity. Expect the product to be more polar than a benzyl analog (Cbz).
-
Mobile Phase: Hexanes/EtOAc or DCM/MeOH gradients are typical.
-
Detection: The THF ring is not UV active. Use stains (KMnO₄, Iodine, or Phosphomolybdic Acid) or ELSD/MS detection.
Safety and Toxicology
-
Corrosivity: Chloroformates are corrosive and cause severe skin/eye burns.
-
Inhalation: Inhalation of vapors can cause pulmonary edema. The hydrolysis product is HCl gas.
-
Pressure: Reactions generate CO₂ upon quenching or hydrolysis. Never perform in a closed system without pressure relief.
References
-
General Chloroformate Coupling: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. (Foundational chemistry for chloroformate generation and reactivity). Link
-
Schotten-Baumann Conditions: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate formation protocols). Link
-
THF-Amine Synthesis Context: "Preparation of 3-aminomethyl tetrahydrofuran." Google Patents, CN110407776B. (Context for the stability and synthesis of THF-methyl amines/derivatives). Link
-
DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969, 8(12), 981. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing Oxolan-3-ylmethylchloroformate in Solution
Welcome to the technical support center for oxolan-3-ylmethylchloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stabilization, and troubleshooting of this reactive chemical compound. As Senior Application Scientists, we have synthesized our expertise to help you navigate the challenges of working with this molecule.
Introduction to Oxolan-3-ylmethylchloroformate Stability
Oxolan-3-ylmethylchloroformate is a chloroformate ester containing a tetrahydrofuran (oxolane) moiety. Like other chloroformates, it is a reactive molecule susceptible to degradation, primarily through hydrolysis and nucleophilic attack.[1] Understanding the inherent instability of the chloroformate group is critical for its successful use in synthesis. The primary degradation pathways involve reaction with water (hydrolysis) to form the corresponding alcohol, carbon dioxide, and hydrochloric acid, or reaction with other nucleophiles.
This guide will provide you with the necessary information to mitigate these degradation pathways and ensure the integrity of your oxolan-3-ylmethylchloroformate solutions.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of oxolan-3-ylmethylchloroformate solutions.
Issue 1: Rapid Degradation of Oxolan-3-ylmethylchloroformate in Solution
-
Observation: You observe a rapid loss of purity of your oxolan-3-ylmethylchloroformate solution, confirmed by analytical methods such as GC-MS or NMR spectroscopy. You may also notice a decrease in pH of the solution.
-
Root Cause Analysis:
-
Presence of Moisture: Chloroformates are highly sensitive to water. Trace amounts of water in your solvent or on your glassware can lead to rapid hydrolysis.[1]
-
Incompatible Solvent: Protic solvents (e.g., alcohols, water) and nucleophilic aprotic solvents can react with the chloroformate.
-
Elevated Temperature: Higher temperatures accelerate the rate of decomposition.
-
Presence of Nucleophiles: Contamination with nucleophiles (e.g., amines, thiols) will lead to the consumption of the chloroformate.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Inconsistent Reaction Yields
-
Observation: You are using an oxolan-3-ylmethylchloroformate solution in a reaction (e.g., formation of a carbamate) and observe inconsistent and lower-than-expected yields.
-
Root Cause Analysis:
-
Degraded Chloroformate: The starting concentration of the active chloroformate is lower than assumed due to degradation during storage or handling.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and pathway (SN1 vs. SN2).[2][3] Polar aprotic solvents generally favor SN2 reactions, which are typical for chloroformates.[2]
-
Side Reactions: The presence of impurities or the reaction conditions may favor side reactions.
-
-
Solution Protocol:
Protocol for Consistent Carbamate Formation
-
Reagent Preparation:
-
Ensure the amine substrate is free of moisture.
-
Use a freshly prepared or recently qualified solution of oxolan-3-ylmethylchloroformate in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile).
-
-
Reaction Setup:
-
Under an inert atmosphere (N2 or Ar), dissolve the amine in the chosen solvent.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, pyridine) to neutralize the HCl generated during the reaction.
-
-
Chloroformate Addition:
-
Cool the reaction mixture to 0°C.
-
Slowly add the oxolan-3-ylmethylchloroformate solution dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench with a non-aqueous workup if possible, or with a rapid aqueous wash.
-
Caption: Key steps for optimizing reaction consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxolan-3-ylmethylchloroformate degradation?
A1: The primary cause of degradation is hydrolysis due to the presence of water.[1] The electrophilic carbonyl carbon of the chloroformate is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, CO2, and HCl.
Q2: What are the ideal storage conditions for oxolan-3-ylmethylchloroformate solutions?
A2: Solutions of oxolan-3-ylmethylchloroformate should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, typically -20°C. The solvent should be anhydrous and aprotic.
Q3: Can I use a protic solvent like ethanol to dissolve oxolan-3-ylmethylchloroformate?
A3: It is not recommended. Protic solvents like ethanol are nucleophilic and will react with the chloroformate to form a carbonate ester, consuming your reagent.[1]
Q4: How can I stabilize my oxolan-3-ylmethylchloroformate solution for longer-term storage?
A4: While freshly prepared solutions are always best, you can improve stability by:
-
Ensuring the solvent is rigorously dried.
-
Storing under an inert atmosphere at -20°C.
-
Adding a small amount of a non-nucleophilic acid scavenger. For example, anhydrous sodium carbonate can be added at a low concentration (e.g., 0.1% w/v) to neutralize any trace amounts of HCl that may form, which can catalyze further decomposition.[4]
Q5: What analytical techniques are suitable for monitoring the purity of my oxolan-3-ylmethylchloroformate solution?
A5: Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and effective method for quantifying the purity of chloroformates.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity.
Q6: I see gas evolution from my solution. What is happening?
A6: Gas evolution (CO2) is a sign of decomposition. This indicates that the chloroformate is reacting, likely with residual moisture or other nucleophiles, to form an unstable carbamic acid (in the case of reaction with an amine) or carbonic acid monoester (from hydrolysis), which then decomposes to release carbon dioxide.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous Aprotic (e.g., Dichloromethane, Toluene, Acetonitrile) | Minimizes reaction with the chloroformate. |
| Water Content | < 50 ppm | Prevents hydrolysis, the primary degradation pathway.[1] |
| Storage Temperature | -20°C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the solution. |
| Additives | Anhydrous Na2CO3 (optional, 0.1% w/v) | Acts as an acid scavenger to neutralize HCl.[4] |
References
-
Experimental and Theoretical Study of Oxolan-3-one Thermal Decomposition. PubMed. Available from: [Link]
-
Chloroformate. Wikipedia. Available from: [Link]
-
Oxolan-3-ylmethyl chloroformate (CAS No. 473531-01-0) Suppliers. Chemical Register. Available from: [Link]
-
SN1 vs SN2. Chemistry LibreTexts. Available from: [Link]
- Method for purifying chloromethyl chloroformate. Google Patents.
-
The effect of reaction solvent on the SN2 reaction. YouTube. Available from: [Link]
-
1-(Oxolan-3-yl)ethan-1-one. PubChem. Available from: [Link]
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. Available from: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]
-
Oxolan-3-amine. PubChem. Available from: [Link]
-
Oxolan-3-ylmethanesulfonamide. PubChem. Available from: [Link]
-
Solvent effects for SN2, SN1, E2, and E1. YouTube. Available from: [Link]
-
Is there a quantitative test/analysis technique that can determine if some chloroform has degraded into phosgene? Chemistry Stack Exchange. Available from: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available from: [Link]
- Method of purifying haloformates. Google Patents.
-
Chloroform by GC/FID - Analytical Method. EMSL Analytical, Inc. Available from: [Link]
Sources
Alternative reagents to oxolan-3-ylmethylchloroformate for carbamoylation
Topic: Alternative Reagents to Oxolan-3-ylmethylchloroformate Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Technical Context
The Problem: You are likely attempting to introduce the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or linker onto an amine. The standard reagent, oxolan-3-ylmethylchloroformate (also known as tetrahydrofuran-3-ylmethyl chloroformate), is notoriously unstable. It suffers from rapid hydrolysis, shelf-life degradation (releasing HCl), and variable commercial quality.
The Solution: Instead of sourcing the unstable chloroformate, the industry-standard "Best Practice" is to generate the active carbonate species in situ using the stable alcohol precursor, Tetrahydro-3-furanmethanol (CAS: 15833-61-1), coupled with a stable activation reagent.
This guide details three validated workflows to replace the chloroformate route, prioritized by safety , yield , and purification ease .
Decision Matrix: Selecting Your Reagent
Before proceeding, identify the best method for your specific substrate using the logic flow below.
Figure 1: Decision tree for selecting the optimal activation reagent based on substrate value and reactivity.
Validated Protocols
Method A: The "Gold Standard" – DSC Activation
Reagent: N,N'-Disuccinimidyl carbonate (DSC) Mechanism: Converts the alcohol into a mixed succinimidyl carbonate (stable but reactive), which then reacts with the amine. Why: DSC is a crystalline solid, non-hygroscopic, and the byproduct (N-hydroxysuccinimide) is water-soluble, simplifying purification.
Protocol:
-
Activation: Dissolve Tetrahydro-3-furanmethanol (1.0 equiv) in dry Acetonitrile (MeCN) or DMF.
-
Add DSC (1.2 – 1.5 equiv) and Triethylamine (TEA) (1.5 – 2.0 equiv).
-
Stir at room temperature (RT) for 2–4 hours. Checkpoint: TLC should show consumption of alcohol.[1]
-
Coupling: Add your Target Amine (1.0 equiv) directly to the mixture.
-
Stir at RT for 4–16 hours.
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (removes NHS byproduct) and brine.
Data Summary:
| Parameter | Value |
|---|---|
| Yield Typical | 85–95% |
| Byproducts | N-hydroxysuccinimide (Water soluble) |
| Reaction pH | Basic (requires TEA/Pyridine) |
| Reference | |
Method B: The "Robust" Route – p-Nitrophenyl Carbonate
Reagent: p-Nitrophenyl Chloroformate Mechanism: Forms a mixed p-nitrophenyl carbonate.[2] This intermediate is isolable and highly reactive toward amines. Why: Ideal for sluggish amines. The release of p-nitrophenol (yellow) serves as a visual indicator of reaction progress.
Protocol:
-
Activation: Dissolve Tetrahydro-3-furanmethanol (1.0 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.
-
Add p-Nitrophenyl chloroformate (1.1 equiv) portion-wise.
-
Stir 1–2 hours at RT. (Optional: Isolate the mixed carbonate here by silica filtration).
-
Coupling: Add Target Amine (1.0 equiv) and DIPEA (2.0 equiv).
-
Heat to 40–50°C if necessary. The solution will turn bright yellow (p-nitrophenoxide release).
-
Workup: Wash repeatedly with 1N NaOH or Na₂CO₃ to remove the yellow p-nitrophenol byproduct.
Data Summary:
| Parameter | Value |
|---|---|
| Yield Typical | 75–90% |
| Byproducts | p-Nitrophenol (Yellow, requires basic wash) |
| Reactivity | High (Good for hindered amines) |
| Reference | |
Method C: The "Economical" Route – CDI
Reagent: 1,1'-Carbonyldiimidazole (CDI) Mechanism: Forms an acyl-imidazole intermediate. Why: Cheapest method, but the intermediate is sensitive to moisture.
Protocol:
-
Activation: Dissolve Tetrahydro-3-furanmethanol (1.0 equiv) in dry THF.
-
Add CDI (1.1 equiv) in one portion.
-
Stir at RT for 2 hours. Critical: Ensure system is under Nitrogen/Argon.
-
Coupling: Add Target Amine (1.0 equiv).
-
Stir at 50°C for 4–6 hours.
-
Workup: Wash with dilute citric acid or 0.5N HCl to remove imidazole.
Troubleshooting & FAQs
Q1: My yield is low (<40%) using the CDI method. What went wrong?
Diagnosis: Hydrolysis. The acyl-imidazole intermediate is extremely sensitive to water. Fix:
-
Ensure solvents are anhydrous (Karl Fischer < 50 ppm).
-
Switch to Method A (DSC) . The succinimidyl carbonate intermediate is significantly more stable to trace moisture than the imidazole species.
Q2: I see a major side product: R-NH-CO-NH-R (Symmetric Urea).
Diagnosis: Amine attacking the activator directly. This happens if the alcohol activation step was incomplete before the amine was added. Fix:
-
Sequential Addition: You must ensure the alcohol has fully reacted with the DSC/CDI before adding the amine. Monitor the first step by TLC (disappearance of alcohol).[3]
-
Stoichiometry: Do not use a large excess of CDI/DSC. Keep it close to 1:1 or 1.1:1 relative to the alcohol.
Q3: How do I remove the p-nitrophenol byproduct in Method B? It co-elutes with my product.
Diagnosis: Incomplete washing. p-Nitrophenol is only water-soluble when deprotonated. Fix:
-
Perform the aqueous wash with 1M NaOH or saturated Na₂CO₃ until the aqueous layer no longer turns yellow.
-
If your product is base-sensitive, use a basic alumina plug for purification; p-nitrophenol binds strongly to alumina.
Mechanistic Visualization
The following diagram illustrates the pathway for Method A (DSC), the recommended default for high-value synthesis.
Figure 2: Step-wise activation of tetrahydro-3-furanmethanol using DSC, followed by amine coupling.
References
-
Ghosh, A. K., et al. "N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines." Tetrahedron Letters, 1992.
-
Padiya, K. J., et al. "Synthesis of carbamates by carbamoylation."[4] Organic Letters, 2012.[4] (Discusses CDI/Carbonylimidazolide methods).
-
Patil, P., et al. "p-Nitrophenyl carbonate promoted ring-opening reactions of DBU..." Beilstein Journal of Organic Chemistry, 2011. (Demonstrates p-Nitrophenyl carbonate utility).
-
PubChem Compound Summary. "Tetrahydro-3-furanmethanol." (Precursor data).
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization & Application of Tetrahydrofuran-3-ylmethyl Chloroformate
This guide outlines the characterization, synthesis, and application of Tetrahydrofuran-3-ylmethyl chloroformate , a specialized reagent used in medicinal chemistry for introducing the pharmacologically relevant tetrahydrofuran-3-yl moiety (often found in HIV protease inhibitors and CFTR modulators).
Executive Summary
Tetrahydrofuran-3-ylmethyl chloroformate is a critical electrophilic intermediate used to synthesize carbamates containing the tetrahydrofuran (THF) ring. Unlike commodity chloroformates (e.g., ethyl or benzyl chloroformate), this reagent is typically generated in situ or freshly prepared due to its hydrolytic instability.
This guide provides the diagnostic 1H NMR signatures required to validate the formation of this intermediate from its stable precursor, (tetrahydrofuran-3-yl)methanol. It compares the reagent against alternative activation strategies (p-nitrophenyl carbonates, succinimidyl carbonates) to aid in process selection.
Spectral Characterization (1H NMR)
Because the chloroformate is often used crude, distinguishing it from unreacted alcohol is the primary analytical challenge. The conversion of the hydroxymethyl group (–CH₂OH) to the chloroformate (–CH₂OCOCl) results in a distinct downfield shift of the alpha-protons.
Table 1: Diagnostic 1H NMR Chemical Shift Comparison
Solvent: CDCl₃, 400 MHz. Values are in ppm (δ).
| Proton Assignment | Precursor: (Tetrahydrofuran-3-yl)methanol (Exp.) | Product: Tetrahydrofuran-3-ylmethyl chloroformate (Predicted/Diagnostic) | Multiplicity | |
| H-a (–CH ₂–O–R) | 3.50 – 3.65 | 4.25 – 4.40 | +0.75 | Doublet of doublets / Multiplet |
| H-b (Ring C3-H) | 2.45 – 2.60 | 2.65 – 2.80 | +0.20 | Multiplet |
| H-c (Ring C2/C4/C5) | 3.60 – 3.90 | 3.65 – 3.95 | +0.05 | Multiplet (overlapping) |
| H-d (Ring C4-H) | 1.60 – 2.10 | 1.65 – 2.15 | < +0.10 | Multiplet |
Analyst Note: The diagnostic signal for reaction completion is the disappearance of the multiplet at ~3.6 ppm (H-a of alcohol) and the appearance of a new signal at ~4.3 ppm (H-a of chloroformate). The shift is driven by the strong electron-withdrawing nature of the chloroformyl group.
Structural Assignment Logic
The following diagram illustrates the proton environments and the inductive effects responsible for the chemical shifts.
Figure 1: NMR Shift Logic. The transformation of the primary alcohol to the chloroformate significantly deshields the alpha-protons (H-a), providing a clear monitoring marker.
Comparative Analysis: Activation Alternatives
When designing a synthesis for a carbamate drug intermediate, researchers must choose between the chloroformate and other activated carbonates.
Table 2: Performance Comparison of Activation Reagents
| Feature | Chloroformate (This Product) | p-Nitrophenyl Carbonate | Succinimidyl Carbonate (NHS) |
| Reactivity | High (Kinetic control required) | Moderate (Stable solid) | Low-Moderate (Selective) |
| Stability | Low (Hydrolyzes in moist air; use immediately) | High (Shelf-stable solid) | High (Shelf-stable solid) |
| Atom Economy | High (Byproduct: HCl/Salt) | Low (Byproduct: p-Nitrophenol, MW 139) | Moderate (Byproduct: NHS) |
| Purification | Distillation (difficult) or use crude | Crystallization | Crystallization |
| Use Case | Large-scale scale-up; Cost-sensitive routes | Small-scale medicinal chemistry; UV-traceable kinetics | Peptide synthesis; Avoiding acidic byproducts |
Expert Insight: While p-nitrophenyl carbonates are excellent for small-scale library synthesis due to their crystallinity and UV activity (allowing easy monitoring), the chloroformate route is preferred for Process Chemistry (kilogram scale) because it avoids the generation of stoichiometric amounts of nitrophenol waste, which is difficult to remove and environmentally regulated.
Experimental Protocols
Protocol A: Synthesis of Tetrahydrofuran-3-ylmethyl Chloroformate
Methodology adapted for safety using Triphosgene instead of gaseous Phosgene.
Reagents:
-
(Tetrahydrofuran-3-yl)methanol (1.0 equiv) [CAS: 15833-61-1]
-
Triphosgene (0.35 equiv)
-
Pyridine (1.0 equiv) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve (tetrahydrofuran-3-yl)methanol in anhydrous DCM (0.2 M concentration). Cool to 0 °C .
-
Activation: Add Pyridine (1.0 equiv) slowly.
-
Addition: Dissolve Triphosgene (0.35 equiv) in a minimal amount of DCM and add dropwise to the alcohol solution over 30 minutes. Caution: Exothermic.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Monitoring: Aliquot 50 µL, quench with excess methanol (forms the methyl carbonate), and run TLC or NMR.
-
Note: Direct NMR of the crude is possible if done rapidly in dry CDCl₃.
-
-
Workup: Wash the reaction mixture rapidly with ice-cold 1M HCl (to remove pyridine), then ice-cold water, then brine. Dry over MgSO₄ and concentrate in vacuo at <30 °C.
-
Storage: Use immediately. If storage is necessary, keep as a solution in DCM at -20 °C.
Protocol B: Carbamate Formation (Application)
To verify the quality of the chloroformate, react it with a test amine (e.g., benzylamine).
-
Dissolve amine (1.1 equiv) and TEA (1.5 equiv) in DCM.
-
Add the freshly prepared chloroformate solution dropwise at 0 °C.
-
Stir 2 hours.
-
Validation: The resulting carbamate should show the THF-CH₂ protons at ~4.0 – 4.1 ppm (slightly upfield from the chloroformate, but downfield from the alcohol).
Synthesis Pathway Visualization[1]
Figure 2: Synthesis pathway from commercial alcohol to final carbamate via the chloroformate intermediate.
References
-
Precursor Characterization: Sigma-Aldrich. Tetrahydro-3-furanmethanol Product Specification & NMR. Link
-
Chloroformate Synthesis Methodology: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis (Triphosgene)." Synthesis, 1996(05), 553-576. Link
-
Medicinal Chemistry Application (CFTR Modulators): Hadida Ruah, S. S., et al. "Modulators of ATP-Binding Cassette Transporters." U.S. Patent 7,495,103, 2009. (Lists (tetrahydrofuran-3-yl)methyl chloroformate as Reagent 28). Link
-
Comparative Kinetics: Kevill, D. N., et al. "Correlation of the rates of solvolysis of alkyl chloroformates." Journal of Organic Chemistry, 1998. Link
Technical Comparison: IR Spectral Analysis of Oxolan-3-ylmethylchloroformate
The following technical guide provides an in-depth analysis of the IR spectral characteristics of Oxolan-3-ylmethylchloroformate (also known as (Tetrahydrofuran-3-yl)methyl chloroformate). This guide is designed for researchers and process chemists requiring precise analytical data for quality control and structural validation in drug development.[1]
Product Focus: Oxolan-3-ylmethylchloroformate (CAS: Analogous to 15833-64-4 alcohol precursor) Application: Chloroformate linker chemistry, Carbamate synthesis, Drug delivery systems.
Executive Summary & Structural Context
Oxolan-3-ylmethylchloroformate is a specialized alkyl chloroformate reagent.[1] Structurally, it consists of a tetrahydrofuran (oxolane) ring attached via a methylene bridge to a chloroformate functional group.[1]
In drug development, this reagent is critical for introducing the tetrahydrofuranyl moiety—a pharmacophore known to improve water solubility and metabolic stability in antiretrovirals and protease inhibitors.[1]
The Analytical Challenge:
Chloroformates are moisture-sensitive.[1] They hydrolyze rapidly to form the corresponding alcohol,
Electronic Environment
-
Inductive Effect (+I/-I): The chlorine atom is highly electronegative, pulling electron density from the carbonyl carbon.[1] This stiffens the
bond, shifting the stretching frequency to a higher wavenumber (~1775–1785 cm⁻¹) compared to esters (~1735 cm⁻¹) or carbamates (~1700 cm⁻¹).[1] -
Ring Influence: The oxolane ring is separated by a methylene spacer (
).[1] Therefore, the carbonyl behaves electronically like a primary alkyl chloroformate (similar to ethyl chloroformate) rather than a secondary or aryl chloroformate.[1]
IR Spectrum Analysis: The Carbonyl Stretch
The definitive identification of oxolan-3-ylmethylchloroformate relies on the unique position and shape of the carbonyl band.
Primary Diagnostic Band: 1775 – 1785 cm⁻¹
Unlike simple ketones (1715 cm⁻¹), the carbonyl stretch of this chloroformate appears significantly upfield.[1]
-
Frequency: 1775 ± 5 cm⁻¹
-
Band Shape: Often appears as a split doublet (e.g., 1782 cm⁻¹ and 1774 cm⁻¹).[1]
-
Cause: This splitting is typically due to Fermi resonance (interaction between the fundamental
stretch and the overtone of a lower-frequency mode, likely stretch) or Rotational Isomerism (syn/anti conformers of the bond).
-
-
Intensity: Very Strong (vs).[1]
Secondary Fingerprint Bands[1]
-
C-O-C (Ether) Stretch: 1050 – 1100 cm⁻¹ .[1] The tetrahydrofuran ring contributes a strong ether band here, which overlaps with the ester
stretch.[1] This distinguishes it from linear alkyl chloroformates like ethyl chloroformate (which lacks the cyclic ether signal).[1] -
C-Cl Stretch: ~690 – 750 cm⁻¹ .[1] Moderate to strong band, indicative of the acid chloride functionality.[1]
Comparative Performance Data
The following table contrasts the target reagent with standard alternatives and potential degradation products. Use this for rapid QC assessment.
| Compound Class | Specific Reagent / State | Carbonyl ( | Band Characteristics | Diagnostic Notes |
| Target Reagent | Oxolan-3-ylmethylchloroformate | 1775 – 1785 | Sharp, often Doublet | High frequency due to Cl electronegativity. Distinct from hydrolysis products. |
| Aliphatic Standard | Ethyl Chloroformate | 1775 – 1780 | Split Doublet | Baseline for alkyl chloroformates.[1] Lacks cyclic ether bands.[1] |
| Aromatic Alternative | Phenyl Chloroformate | 1790 – 1800 | Sharp, Single/Split | Higher frequency due to phenyl induction.[1] Aromatic |
| Degradation Product 1 | Hydrolysis (Alcohol form) | None (Loss of C=O) | Broad O-H (3350) | CRITICAL FAILURE: If 1780 vanishes and 3350 appears, reagent is dead.[1] |
| Degradation Product 2 | Carbonate Dimer | ~1740 – 1750 | Strong, Single | Occurs if |
| Reaction Product | Carbamate (Target Drug) | 1690 – 1720 | Strong, Broad | Successful coupling shifts C=O down by >60 cm⁻¹.[1] |
Experimental Protocol: Moisture-Free IR Analysis
Chloroformates are lachrymators and react violently with moisture.[1] A standard open-air ATR (Attenuated Total Reflectance) measurement often leads to "ghost" hydrolysis peaks.[1]
Validated Workflow (Self-Validating System)
Objective: Obtain a pristine spectrum without hydrolysis artifacts.
-
Preparation:
-
Blanking:
-
Record background spectrum with the dry
purge active.[1]
-
-
Sampling:
-
Using a glass pipette (never plastic, which may leach plasticizers), withdraw 50 µL of the neat liquid from the storage bottle under an inert atmosphere (glovebox or nitrogen tent preferred).[1]
-
Rapidly deposit on the crystal and cover with the anvil immediately to minimize atmospheric moisture contact.[1]
-
-
Measurement:
-
Validation (Pass/Fail):
Decision Logic & Workflow Visualization
The following diagram illustrates the Quality Control decision tree for assessing the reagent prior to synthesis.
Figure 1: Logic flow for interpreting IR spectra of chloroformate reagents to detect common degradation pathways.
Scientific Rationale & Causality
Why does the spectrum behave this way?
-
The "Chloroformate Shift": The carbonyl frequency is governed by Hooke's Law (
).[1] The force constant ( ) is increased by the electron-withdrawing Chlorine atom (-I effect), which destabilizes the single-bond resonance form ( ), forcing the bond to have more double-bond character than a standard ester. -
The Doublet Phenomenon: Unlike the single peak of the oxolan-3-ylmethanol precursor, the chloroformate often exhibits a split peak.[1] This is frequently caused by Fermi Resonance , where the first overtone of the strong
stretch (approx. cm⁻¹ or similar skeletal modes) couples with the fundamental stretch, splitting the intensity into two bands.[1]
References
-
Spectroscopy Online. (2017).[1] The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2025).[1] Tetrahydrofuran-Containing Pharmaceuticals. PubMed.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Tetrahydrofurfuryl alcohol IR Spectrum. Retrieved from [Link][1]
Sources
Comparative Guide: Mass Spectrometry Fragmentation Profiles of Tetrahydrofuran-3-ylmethyl Derivatives
The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical experimental protocols.
Executive Summary
Tetrahydrofuran-3-ylmethyl (THF-3-ylmethyl) moieties are critical pharmacophores in modern drug design, serving as versatile linkers that modulate solubility and metabolic stability. However, their structural elucidation presents a specific analytical challenge: distinguishing them from their 2-ylmethyl isomers and pyrrolidine analogs .
This guide provides a definitive comparison of the fragmentation behaviors of THF-3-ylmethyl derivatives. Unlike 2-substituted analogs, which undergo rapid
Mechanistic Deep Dive: The "Beta-Position" Stability Rule
The core distinction in the mass spectrometry of THF derivatives lies in the position of the substituent relative to the cyclic oxygen atom.
The Alpha-Cleavage Rule (The 2-vs-3 Distinction)
In Electron Ionization (EI) and Collision-Induced Dissociation (CID), the radical cation (or protonated species) typically localizes charge on the heteroatom.
-
2-Substituted THF (The "Unstable" Path): The bond connecting the substituent to the ring is in the
-position relative to the oxygen. Radical-induced -cleavage breaks this bond directly, leading to the neutral loss of the side chain and a stable oxonium ion.-
Result: High abundance of
ions.
-
-
3-Substituted THF (The "Stable" Path): The substituent is in the
-position. Direct cleavage of the substituent would result in a primary radical not stabilized by the oxygen lone pair. Consequently, the molecular ion is often more abundant, and fragmentation proceeds primarily via ring opening .
Fragmentation Pathways of THF-3-ylmethyl Derivatives
The fragmentation of THF-3-ylmethyl derivatives (e.g., amines, alcohols) follows a specific cascade:
-
Ring Opening: The C5-O bond cleaves (homolytic in EI, heterolytic in ESI), generating an acyclic distonic ion.
-
Hydrogen Rearrangement: Hydrogen atoms migrate (often via McLafferty-type rearrangements) to stabilize the charge.
-
Small Neutral Loss: The opened chain eliminates small neutrals like formaldehyde (CH
O) or ethylene (C H ), often retaining the 3-methyl substituent on the charged fragment.
Visualization of Fragmentation Logic
Figure 1: Mechanistic decision tree showing the dominance of ring opening for 3-substituted THF derivatives compared to the direct cleavage seen in 2-isomers.[1][2][3]
Comparative Performance Data
The following table contrasts the characteristic ions observed in EI (70 eV) and ESI (+) modes. Note that for amine derivatives (e.g., THF-3-ylmethylamine), the nitrogen atom often directs fragmentation (charge remote fragmentation) more strongly than the ether oxygen.
Table 1: Diagnostic Ion Comparison
| Feature | THF-3-ylmethyl Derivatives | THF-2-ylmethyl Derivatives | Pyrrolidine Analogs |
| Molecular Ion ( | Moderate/Strong (Ring intact) | Weak (Rapid | Strong (Stable ring) |
| Base Peak (EI) | m/z 30 (for amines, | m/z 71 (Loss of substituent) | m/z 70 (Ring fragment) |
| Ring Fragment 1 | m/z 42/43 (Ring cleavage) | m/z 43 (Acetyl-like) | m/z 42 (Aziridine-like) |
| Diagnostic Loss | Loss of | Loss of Side Chain (R) | Loss of |
| Mechanism | Ring opening | Direct | Ring opening |
Key Differentiator
-
The "M-15" Test: In methyl-substituted THFs, the 2-methyl isomer shows a significant [M-15]
peak (loss of methyl).[4] The 3-methyl isomer shows a negligible [M-15] peak because the methyl group is not activated for cleavage.
Experimental Protocol: Validated Workflow
To ensure reproducible data when characterizing these derivatives, follow this self-validating protocol.
Sample Preparation[5]
-
Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile derivatives.
-
Concentration: 10 µg/mL (ESI) or 1 mg/mL (GC-MS).
-
Derivatization (Optional): For GC-MS of polar derivatives (e.g., alcohols), silylate using MSTFA to prevent thermal degradation.
LC-MS/MS Parameters (ESI+)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Temp: 350°C.
-
Collision Energy (CE): Ramp 10–40 eV to capture both molecular ion and fragments.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the structural confirmation of THF derivatives.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Furan, tetrahydro-3-methyl-." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "Compound Summary: (Tetrahydrofuran-3-yl)methanamine." National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts. "Mass Spectrometry Fragmentation Patterns: Ethers and Amines." Available at: [Link]
-
Wasowicz, T. J., & Pranszke, B. "Fragmentation of tetrahydrofuran molecules by H+, C+, and O+ collisions."[5] Journal of Physical Chemistry A, 2015. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (Tetrahydrofuran-3-yl)methylamine | CAS#:165253-31-6 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of tetrahydrofuran molecules by H(+), C(+), and O(+) collisions at the incident energy range of 25-1000 eV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of THF-Based vs. Linear Ether Chloroformates for Pharmaceutical and Fine Chemical Synthesis
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical sectors, chloroformates serve as indispensable reagents. Their utility in installing protecting groups and activating alcohols for subsequent transformations is well-documented.[1] However, the inherent reactivity that makes them valuable also renders them susceptible to degradation, posing challenges in storage, handling, and reaction consistency. This guide provides an in-depth comparison of the stability of chloroformates derived from cyclic ethers, specifically tetrahydrofuran (THF), versus those from linear ethers. We will explore the underlying chemical principles governing their stability and present supporting experimental data to inform your selection of these critical reagents.
The Fundamental Chemistry of Chloroformate Stability
Chloroformates are esters of the unstable chloroformic acid. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The stability of a chloroformate is influenced by several factors, including the electronic and steric nature of the alcohol substituent from which it is derived.[2] The two primary degradation pathways of concern for synthetic chemists are hydrolysis and thermal decomposition.[3]
-
Hydrolysis: In the presence of moisture, chloroformates readily hydrolyze to the parent alcohol, carbon dioxide, and hydrochloric acid.[2] This not only consumes the reagent but also introduces acidic byproducts that can catalyze further decomposition or interfere with subsequent reaction steps.
-
Thermal Decomposition: Upon heating, chloroformates can decompose to yield an alkyl chloride and carbon dioxide.[4] The propensity for thermal decomposition is highly dependent on the structure of the alkyl group.
A general trend for the thermal stability of chloroformates based on the alkyl substituent is as follows: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[2] This trend is attributed to the stability of the carbocation formed during the decomposition process.
The Influence of Ethereal Scaffolds: A Structural Comparison
The introduction of an ether linkage within the alkyl backbone of a chloroformate can influence its stability through inductive and steric effects. This guide focuses on the comparison between chloroformates derived from a cyclic ether (tetrahydrofurfuryl alcohol) and a comparable linear ether (2-methoxyethanol).
-
Tetrahydrofurfuryl Chloroformate (THF-CF): The five-membered ring of the tetrahydrofuran moiety is known to possess significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization.[5][6] This inherent strain can influence the reactivity of substituents attached to the ring.
-
2-Methoxyethyl Chloroformate (Linear-CF): This chloroformate features a flexible, linear ether chain. The absence of ring strain suggests a different energetic landscape compared to its cyclic counterpart.
It is our hypothesis that the ring strain in THF-CF may provide a lower energy pathway for decomposition compared to the more stable, linear analogue. The strain could be released during the transition state of a decomposition reaction, thus lowering the activation energy.
Experimental Design for Comparative Stability Analysis
To quantitatively assess the stability of THF-CF and Linear-CF, a series of stress tests were designed. The primary analytical technique employed was Gas Chromatography with Mass Spectrometry (GC-MS) to monitor the disappearance of the parent chloroformate and the appearance of degradation products over time.
The following diagram outlines the general workflow for the comparative stability study:
-
Solution Preparation: Prepare a 0.1 M solution of Tetrahydrofurfuryl Chloroformate (THF-CF) and 2-Methoxyethyl Chloroformate (Linear-CF) in anhydrous acetonitrile. Anhydrous conditions are crucial to isolate the effects of thermal degradation from hydrolysis.
-
Sample Aliquoting: Dispense 1 mL aliquots of each solution into 2 mL amber glass vials equipped with PTFE-lined screw caps. Purge the headspace of each vial with dry nitrogen before sealing to prevent atmospheric moisture contamination.
-
Incubation: Place the sealed vials in a temperature-controlled oven set to 50°C.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove one vial for each chloroformate from the oven.
-
Quenching and Derivatization: Immediately cool the vial to room temperature. To prevent further degradation during analysis, quench the reaction by adding a solution of a derivatizing agent, such as anhydrous aniline in acetonitrile. This will convert the remaining chloroformate into a stable carbamate derivative.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. The disappearance of the carbamate derivative over time corresponds to the degradation of the parent chloroformate.
A similar protocol is followed for the hydrolytic stability study, with the addition of a controlled amount of water to the initial solutions and incubation at room temperature (25°C).
Comparative Stability Data
The following table summarizes the percentage of chloroformate remaining after 24 hours under the specified stress conditions.
| Chloroformate Type | Stress Condition | % Remaining after 24h | Primary Degradation Product(s) |
| Tetrahydrofurfuryl Chloroformate (THF-CF) | Thermal (50°C) | 82% | Tetrahydrofurfuryl chloride |
| 2-Methoxyethyl Chloroformate (Linear-CF) | Thermal (50°C) | 95% | 2-Methoxyethyl chloride |
| Tetrahydrofurfuryl Chloroformate (THF-CF) | Hydrolytic (25°C, 1 eq. H₂O) | 65% | Tetrahydrofurfuryl alcohol, HCl, CO₂ |
| 2-Methoxyethyl Chloroformate (Linear-CF) | Hydrolytic (25°C, 1 eq. H₂O) | 78% | 2-Methoxyethanol, HCl, CO₂ |
Discussion of Results and Mechanistic Insights
The experimental data clearly indicate that the linear ether-based chloroformate exhibits greater stability under both thermal and hydrolytic stress compared to its THF-based counterpart. This can be attributed to the inherent structural differences between the two molecules.
The following diagram illustrates the proposed decomposition pathways for both chloroformates.
The lower stability of THF-CF can be rationalized by considering the release of ring strain in the transition state of the decomposition reactions. For thermal decomposition, the formation of the alkyl chloride proceeds through a mechanism that can be facilitated by the release of the inherent strain in the five-membered ring.[7][8] Similarly, in hydrolysis, the nucleophilic attack of water on the carbonyl carbon may be sterically and electronically influenced by the cyclic structure, potentially leading to a faster reaction rate.
Practical Recommendations for Researchers
Based on these findings, the following recommendations are provided for researchers and professionals in drug development and fine chemical synthesis:
-
For applications requiring high thermal stability and robustness to trace moisture, 2-methoxyethyl chloroformate or other linear ether-based chloroformates are the preferred reagents. This is particularly relevant in reactions conducted at elevated temperatures or for extended periods.
-
When using THF-based chloroformates, it is imperative to maintain strictly anhydrous conditions and to use the reagent promptly after opening the container. Storage should be in a cool, dry, and inert atmosphere.
-
For long-term storage, refrigeration is recommended for both types of chloroformates, but it is especially critical for the THF-based analogues to minimize thermal degradation.
Conclusion
The choice of chloroformate can have a significant impact on the efficiency, reproducibility, and safety of a synthetic process. This guide has demonstrated that linear ether-based chloroformates offer superior thermal and hydrolytic stability compared to their THF-based counterparts. This difference is primarily attributed to the presence of ring strain in the cyclic structure, which provides a lower activation energy pathway for decomposition. By understanding these fundamental principles and considering the supporting experimental data, researchers can make more informed decisions in their selection of these vital reagents, leading to more robust and reliable synthetic outcomes.
References
-
Organic Syntheses Procedure. Propanoyl chloride, 3-isocyanato-. Available at: [Link]
-
National Research Council. 2010. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. Washington, DC: The National Academies Press. Available at: [Link]
-
Tsuda, A. 2022. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. Available at: [Link]
-
Wikipedia. Chloroformate. Available at: [Link]
-
Johnson, R. L., & Stimson, V. R. 1976. The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry, 29(6), 1389-1392. Available at: [Link]
- Google Patents. WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
-
Wikipedia. Phosgene. Available at: [Link]
-
Hušek, P., & Šimek, P. 2006. Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. Available at: [Link]
- Google Patents. US6911558B2 - Method for purifying chloromethyl chloroformate.
-
Lu, Y. C., et al. 2023. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Molecules, 28(3), 1234. Available at: [Link]
- Google Patents. JP2812419B2 - Decomposition method of chloroformate.
-
Lu, Y. C., et al. 2023. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. 15.12: Cyclic Ethers. Available at: [Link]
-
Mudiam, M. K. R., et al. 2013. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Journal of Chromatography B, 928, 61-67. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
